molecular formula C10H17NO2 B13430101 tert-butyl N-(2-methylbut-3-yn-1-yl)carbamate

tert-butyl N-(2-methylbut-3-yn-1-yl)carbamate

Cat. No.: B13430101
M. Wt: 183.25 g/mol
InChI Key: RVIKGTGYONGIHJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methylbut-3-yn-1-yl)carbamate: is a chemical compound with the molecular formula C10H17NO2. It is commonly used in organic synthesis and has various applications in scientific research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylbut-3-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne. One common method is the reaction of tert-butyl carbamate with 2-methylbut-3-yn-1-ol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methylbut-3-yn-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(2-methylbut-3-yn-1-yl)carbamate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: It can be used to synthesize novel therapeutic agents with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methylbut-3-yn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-methylbut-3-yn-1-yl)carbamate is unique due to its specific alkyne substitution, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl N-(2-methylbut-3-ynyl)carbamate

InChI

InChI=1S/C10H17NO2/c1-6-8(2)7-11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12)

InChI Key

RVIKGTGYONGIHJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C#C

Origin of Product

United States

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